(4-Methoxypyridin-2-YL)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

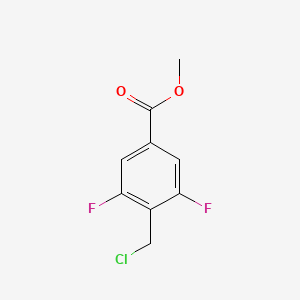

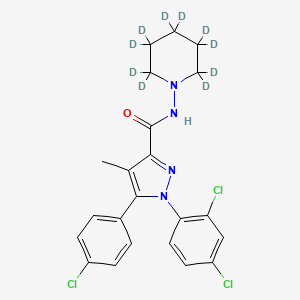

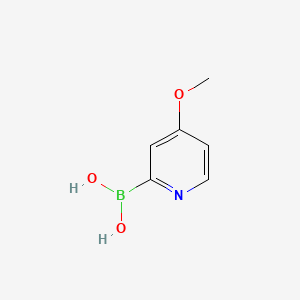

“(4-Methoxypyridin-2-YL)boronic acid” is a boronic acid derivative with the molecular formula C6H8BNO3 . It is also known by other names such as “2-Methoxy-4-pyridineboronic acid” and "(2-Methoxy-4-pyridinyl)boronic acid" . This compound is used as a coupling reagent in the synthesis of efficacious pyrrolopyridazines used as JAK1/3 inhibitors .

Synthesis Analysis

Boronic acids, including “this compound”, can be synthesized using various methods. They were first synthesized in 1860 by Edward Frankland . The synthetic processes used to obtain these active compounds are relatively simple and well-known . Boronic acid is a stable and generally a non-toxic group that is easily synthesized and can be used in several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration .Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring with a methoxy group (-OCH3) attached to the 4th carbon and a boronic acid group (-B(OH)2) attached to the 2nd carbon . The molecular weight of this compound is 152.944 Da .Chemical Reactions Analysis

Boronic acids, including “this compound”, are known to participate in various chemical reactions. They can act as building blocks and synthetic intermediates . They are often used in metal-catalyzed processes like the Suzuki–Miyaura reaction .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 152.95 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The exact mass and monoisotopic mass of this compound are 153.059723 Da .Aplicaciones Científicas De Investigación

Fluorescence Quenching and Sensor Design : Boronic acid derivatives, including 2-methoxypyridin-3-yl-3-boronic acid (2MPBA), exhibit novel fluorescent properties useful in sensor design. Studies show fluorescence quenching of these compounds in various solvents, providing insights into their potential applications in sensor technology (Melavanki, 2018).

Photophysical Properties in Alcohol Environment : The fluorescence quenching and dipole moment of 2MPBA have been investigated in different alcohol environments. This research helps in understanding the interactions of these compounds with solvents and their potential applications in fluorescence-based technologies (Melavanki et al., 2018).

Sugar Binding for Glucose Monitoring : Boronic acid derivatives are effective in binding with sugars in aqueous solutions at physiological pH. This characteristic is particularly significant for designing new sensors for continuous glucose monitoring, a critical aspect of diabetes management (Geethanjali et al., 2017).

Synthesis of PET Radioligands : Research has been conducted on synthesizing new PET radioligands, such as MK-1064, which involves derivatives of boronic acid for imaging specific receptors. This research contributes to advancements in radiopharmaceuticals and diagnostic imaging (Gao et al., 2016).

Antimicrobial and Antioxidant Properties : Novel boron compounds, including boronic acid derivatives, have shown significant antimicrobial and antioxidant effects. These properties are valuable in developing new therapeutics and materials for combating microbial resistance and oxidative stress (Temel et al., 2022).

Catalysis in Chemical Synthesis : Boronic acid derivatives have been used as catalysts in chemical reactions, such as the synthesis of biologically active compounds. This application highlights their role in facilitating efficient and novel synthetic pathways in medicinal chemistry (Murugesan et al., 2017).

Mecanismo De Acción

While the specific mechanism of action for “(4-Methoxypyridin-2-YL)boronic acid” is not mentioned in the search results, boronic acids in general have been found to exhibit various biological activities. For instance, many boronic acid anticancer agents are proteasome inhibitors . The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities .

Safety and Hazards

While the specific safety and hazards information for “(4-Methoxypyridin-2-YL)boronic acid” is not available in the search results, boronic acids in general are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They may cause skin irritation, serious eye irritation, and respiratory irritation. They may also be harmful if swallowed .

Propiedades

IUPAC Name |

(4-methoxypyridin-2-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BNO3/c1-11-5-2-3-8-6(4-5)7(9)10/h2-4,9-10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFRFELMBEBUVKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC=CC(=C1)OC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methoxyoxepino[3,2-d]isoxazole](/img/structure/B594172.png)

![7-Bromo-3H-imidazo[4,5-b]pyridine](/img/structure/B594177.png)